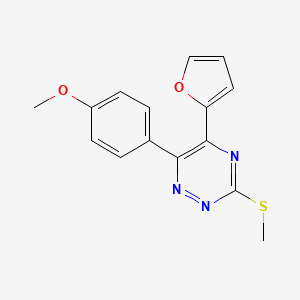
1,2,4-Triazine, 5-(2-furanyl)-6-(4-methoxyphenyl)-3-(methylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Triazine, 5-(2-furanyl)-6-(4-methoxyphenyl)-3-(methylthio)- is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse chemical properties and applications in various fields such as agriculture, pharmaceuticals, and materials science. This particular compound features a triazine ring substituted with furanyl, methoxyphenyl, and methylthio groups, which may impart unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazine, 5-(2-furanyl)-6-(4-methoxyphenyl)-3-(methylthio)- typically involves multi-step organic reactions. A common approach might include:
Formation of the Triazine Ring: Starting with appropriate precursors such as nitriles or amidines, the triazine ring can be formed through cyclization reactions.
Substitution Reactions: Introduction of the furanyl, methoxyphenyl, and methylthio groups can be achieved through nucleophilic substitution or electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Análisis De Reacciones Químicas
Types of Reactions
1,2,4-Triazine, 5-(2-furanyl)-6-(4-methoxyphenyl)-3-(methylthio)- can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The triazine ring or substituents can be reduced under appropriate conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be employed under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group would yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Exploration as a candidate for drug development due to its unique structural features.
Industry: Possible applications in materials science, such as the development of new polymers or coatings.
Mecanismo De Acción
The mechanism of action of 1,2,4-Triazine, 5-(2-furanyl)-6-(4-methoxyphenyl)-3-(methylthio)- would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Enzymes: Inhibition or activation of enzymatic activity.
Interaction with Receptors: Modulation of receptor signaling pathways.
Disruption of Cellular Processes: Interference with cellular functions such as DNA replication or protein synthesis.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazine Derivatives: Compounds with similar triazine cores but different substituents.
Furanyl-Substituted Compounds: Molecules featuring the furanyl group.
Methoxyphenyl-Substituted Compounds: Compounds with methoxyphenyl groups.
Uniqueness
1,2,4-Triazine, 5-(2-furanyl)-6-(4-methoxyphenyl)-3-(methylthio)- is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to other triazine derivatives. This uniqueness can be leveraged in designing new molecules with tailored properties for specific applications.
Propiedades
Número CAS |
832686-58-5 |
|---|---|
Fórmula molecular |
C15H13N3O2S |
Peso molecular |
299.3 g/mol |
Nombre IUPAC |
5-(furan-2-yl)-6-(4-methoxyphenyl)-3-methylsulfanyl-1,2,4-triazine |
InChI |
InChI=1S/C15H13N3O2S/c1-19-11-7-5-10(6-8-11)13-14(12-4-3-9-20-12)16-15(21-2)18-17-13/h3-9H,1-2H3 |
Clave InChI |
HKAOVUKGIQLZSM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=C(N=C(N=N2)SC)C3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


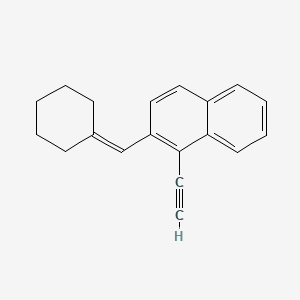
![3-[5-(3,4-Dichlorophenyl)-1,3-oxazol-2-yl]pyridine](/img/structure/B15159973.png)
![3-[4,5-Bis(hydroxymethyl)-2-phenyl-1H-imidazol-1-yl]propanenitrile](/img/structure/B15159979.png)
![N-{3-[4-(Bromomethyl)phenoxy]propyl}-4-methylbenzene-1-sulfonamide](/img/structure/B15159983.png)
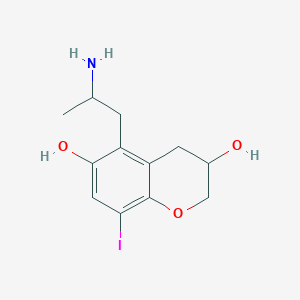
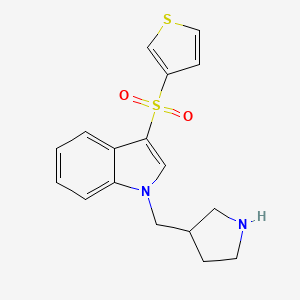
![1-[2-Bromo-3-hydroxy-4-(3-phenylpropyl)phenyl]-2-methylpropan-2-yl carbonate](/img/structure/B15160002.png)
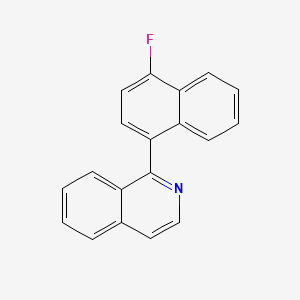
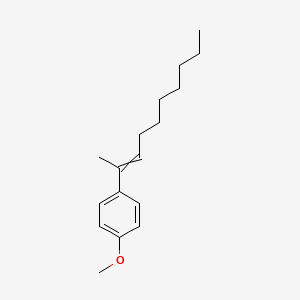
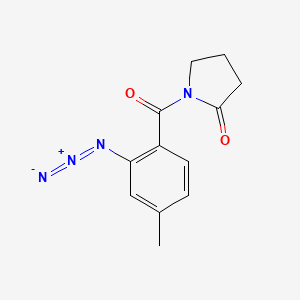
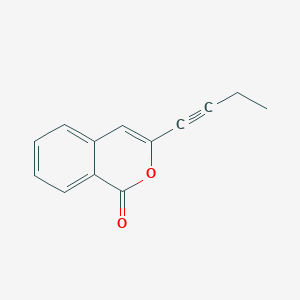
![3-Amino-5-[3-(dimethylamino)phenyl]-2,4-dimethylphenazin-5-ium](/img/structure/B15160024.png)
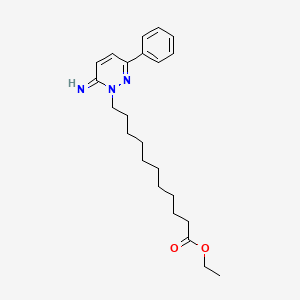
![3-methyl-5-[2-phenyl-5-(piperidin-4-ylmethoxy)pyridin-3-yl]-2H-indazole](/img/structure/B15160030.png)
